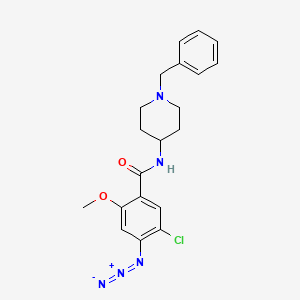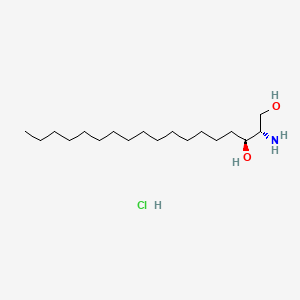
cis-2-Methylaconitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Methylaconitate, also known as alpha-methylaconitate or a-methylaconitic acid, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. cis-2-Methylaconitate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, cis-2-methylaconitate is primarily located in the cytoplasm. cis-2-Methylaconitate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, cis-2-methylaconitate can be found in a number of food items such as chickpea, common wheat, boysenberry, and naranjilla. This makes cis-2-methylaconitate a potential biomarker for the consumption of these food products.
(Z)-but-2-ene-1,2,3-tricarboxylic acid is a tricarboxylic acid comprising (Z)-but-2-ene having the three carboxy groups at the 1-, 2- and 3-positions. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (Z)-but-2-ene-1,2,3-tricarboxylate.
Aplicaciones Científicas De Investigación
PrpF Protein and cis-2-Methylaconitate Isomerization
The PrpF protein plays a crucial role in bacteria, particularly in the 2-methylcitric acid cycle. It is responsible for isomerizing trans-aconitate to cis-aconitate. This process involves a base-catalyzed proton abstraction and a rotation about the C2–C3 bond of 2-methylaconitate. PrpF's function is integral to the 2-methylcitric acid cycle, highlighting the importance of cis-2-methylaconitate in bacterial metabolism (Garvey et al., 2007).
Role in Oxidation of Propionate to Pyruvate
In Escherichia coli, the oxidation of propionate to pyruvate involves enzymes including methylcitrate dehydratase (PrpD) and aconitase (AcnB). PrpD is specific for (2S,3S)-methylcitrate and also hydrates cis-aconitate. The product of the dehydration of (2S,3S)-methylcitrate, cis-2-methylaconitate, plays a role in this pathway, indicating its significance in microbial propionate metabolism (Brock et al., 2002).
Catabolism of Propionate in Shewanella oneidensis
In the bacterium Shewanella oneidensis, the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle involves the PrpF protein catalyzing the isomerization of 2-methyl-cis-aconitate. This indicates the role of cis-2-methylaconitate in the metabolism of propionate in certain bacteria (Rocco et al., 2017).
Metabolic Engineering for Itaconic Acid Production
cis-2-Methylaconitate is relevant in the field of metabolic engineering, specifically in the production of itaconic acid. In a study, the cis-aconitic acid decarboxylase gene was introduced into yeast Pichia kudriavzevii, demonstrating the potential of using cis-2-methylaconitate in the biopolymer industry through metabolic engineering (Sun et al., 2020).
Propiedades
Número CAS |
6061-93-4 |
|---|---|
Nombre del producto |
cis-2-Methylaconitate |
Fórmula molecular |
C7H8O6 |
Peso molecular |
188.13 g/mol |
Nombre IUPAC |
(Z)-but-2-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b4-3- |
Clave InChI |
NUZLRKBHOBPTQV-ARJAWSKDSA-N |
SMILES isomérico |
C/C(=C(\CC(=O)O)/C(=O)O)/C(=O)O |
SMILES |
CC(=C(CC(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
CC(=C(CC(=O)O)C(=O)O)C(=O)O |
Otros números CAS |
6061-93-4 |
Descripción física |
Solid |
Sinónimos |
alpha-methyl-cis-aconitate alpha-methylaconitate cis-2-butene-1,2,3-tricarboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





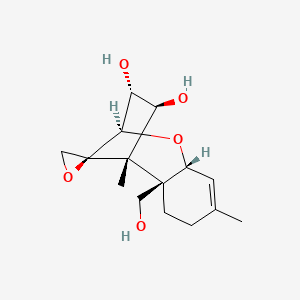
![4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1226783.png)
![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)
![Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1226787.png)

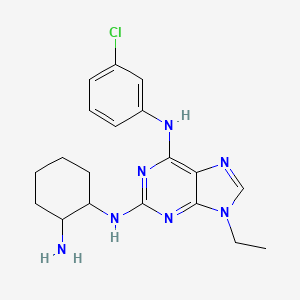
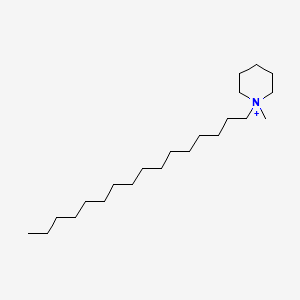
![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)
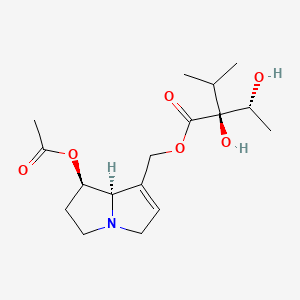
![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)
